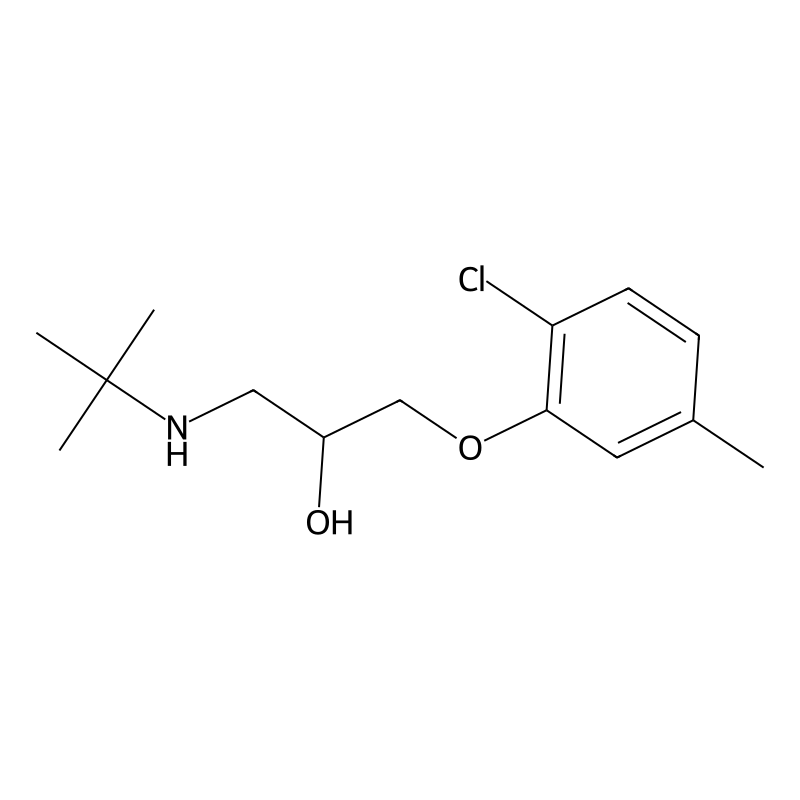

Bupranolol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiovascular Research

Anti-arrhythmic effects

Bupranolol's ability to block beta-adrenergic receptors in the heart can help regulate heart rhythm. Studies investigate its effectiveness in managing conditions like atrial fibrillation and ventricular tachycardia PubMed Central: .

Cardioprotection

Research explores the potential of Bupranolol in reducing heart damage after a myocardial infarction (heart attack) by limiting the detrimental effects of stress hormones on the heart muscle .

Neurological Research

Anxiety and Tremor

Bupranolol's beta-blocking properties may help manage symptoms of anxiety and tremors. Studies investigate its efficacy in treating social anxiety disorder and essential tremor International Journal of Neuropsychopharmacology: Therapeutic Advances in Neurological Disorders: .

Neurodegenerative Diseases

Research explores the potential of Bupranolol in mitigating the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The mechanism of action is thought to involve its influence on specific cellular pathways Journal of Alzheimer's Disease: Frontiers in Neurology: .

Bupranolol is a non-selective beta-adrenergic receptor antagonist, primarily used in clinical settings to manage hypertension and tachycardia. Unlike some other beta blockers, bupranolol does not exhibit intrinsic sympathomimetic activity, which means it does not activate beta receptors while blocking them. It has a strong membrane stabilizing effect, making it comparable in potency to propranolol, another well-known beta blocker. The chemical formula for bupranolol is , with a molar mass of approximately 271.79 g/mol .

Bupranolol acts as a non-selective beta-blocker. It competitively binds to beta-1 and beta-2 adrenergic receptors, preventing the binding of endogenous catecholamines like epinephrine and norepinephrine [2]. This blockage reduces the stimulatory effects of these hormones on various tissues, leading to:

- Decreased heart rate and contractility

- Lowered blood pressure

- Reduced airway smooth muscle contraction (inhalation route) [2]

These actions make bupranolol valuable in treating hypertension, angina pectoris, and glaucoma [2].

Bupranolol is generally well-tolerated, but potential side effects include fatigue, dizziness, and bradycardia (slow heart rate) [6].

- Toxicity: Acute overdose can lead to severe bradycardia, hypotension, and bronchospasm [6].

- Flammability: Not flammable

- Reactivity: No significant reactivity concerns reported

It is crucial to consult a healthcare professional before using bupranolol, as it can interact with other medications [6].

Data source:

Bupranolol undergoes significant first-pass metabolism, with over 90% being metabolized upon oral administration. The primary metabolite is carboxybupranolol, which results from the oxidation of a methyl group on the benzene ring to a carboxyl group. This metabolite is primarily eliminated through renal excretion . The pharmacokinetics of bupranolol include a bioavailability of less than 10%, a plasma half-life of 2 to 4 hours, and about 76% protein binding .

As a beta-adrenergic antagonist, bupranolol primarily inhibits the effects of catecholamines such as adrenaline and noradrenaline on the heart and vascular system. This results in decreased heart rate, cardiac output, and blood pressure. Bupranolol also exhibits strong binding affinity for beta-1, beta-2, and beta-3 adrenergic receptors, although its affinity varies among these receptors . Notably, recent studies suggest that the S-enantiomer of bupranolol may have enhanced antinociceptive effects compared to propranolol and its other enantiomers, indicating potential applications in pain management .

The synthesis of bupranolol typically involves several steps that include the formation of key intermediates followed by coupling reactions. One common synthetic route involves the reaction of tert-butylamine with chlorinated phenolic compounds, leading to the formation of the desired beta-blocking agent. Detailed synthetic pathways can vary but generally leverage established organic chemistry techniques such as nucleophilic substitutions and functional group transformations .

Bupranolol is primarily used for:

- Hypertension Management: It reduces blood pressure by blocking beta receptors in the heart.

- Tachycardia Treatment: It helps normalize heart rate.

- Glaucoma Treatment: Bupranolol eye drops are utilized to lower intraocular pressure in glaucoma patients .

- Potential Pain Management: Emerging research suggests its S-enantiomer may be effective in treating pain conditions due to its unique receptor activity profile .

Bupranolol may interact with various drugs and substances. For instance:

- Sympathomimetics: Co-administration can reduce the effectiveness of sympathomimetic agents due to competitive inhibition at beta receptors.

- Other Beta Blockers: Concurrent use can lead to additive effects on heart rate and blood pressure.

- Hypersensitivity Reactions: There is an increased risk when combined with certain allergens like Bromus secalinus pollen .

Understanding these interactions is crucial for optimizing therapeutic regimens involving bupranolol.

Several compounds share structural or functional similarities with bupranolol. Below is a comparison highlighting their uniqueness:

| Compound | Type | Key Characteristics | Uniqueness |

|---|---|---|---|

| Propranolol | Non-selective Beta Blocker | Similar potency; intrinsic sympathomimetic activity absent | Established use in anxiety and migraine treatment |

| Atenolol | Selective Beta-1 Blocker | Primarily targets beta-1 receptors | Less effect on bronchial tissues |

| Carvedilol | Non-selective Beta Blocker | Also has alpha-blocking activity | Used in heart failure management |

| S-Bupranolol | Enantiomer of Bupranolol | Enhanced antinociceptive effects | Unique blockade of beta-3 adrenergic receptors |

Bupranolol's distinct profile as a non-selective beta blocker without intrinsic sympathomimetic activity sets it apart from these similar compounds, especially in terms of its membrane stabilizing properties and potential applications in pain management .

Traditional Synthetic Routes: Key Reaction Steps and Intermediates

Traditional synthetic routes for bupranolol synthesis involve multiple sequential steps that build the characteristic beta-blocker structure through carefully controlled chemical transformations. The primary synthetic pathway begins with the formation of the aromatic ether backbone, followed by the introduction of the alkanolamine side chain that provides the compound's pharmacological activity [1] [2].

The initial substrate formation involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin under elevated temperatures of 80-100°C, typically requiring 6-8 hours to achieve yields of 60-75% [1] [3]. This step establishes the chlorinated aromatic ring system that forms the core structure of bupranolol. The reaction proceeds through a nucleophilic substitution mechanism where the phenolic hydroxyl group attacks the epoxide ring, forming a glycidyl ether intermediate.

The critical ring-opening reaction represents the cornerstone of bupranolol synthesis, involving the interaction between naphthyl glycidyl ether and isopropylamine [4] [5]. This transformation can be conducted under remarkably varied conditions, from ultrafast continuous-flow processes achieving completion in 4.63 seconds at 23°C with nearly 100% conversion, to traditional batch processes requiring up to 15 hours at temperatures of 23-50°C with yields ranging from 54-100% [4] [6]. The dramatic variation in reaction times reflects the significant impact of process optimization and catalyst selection on synthetic efficiency.

Secondary amine formation through tert-butylamine alkylation occurs at moderate temperatures of 40-60°C over 2-4 hours, typically yielding 65-85% of the desired product [2] [3]. This step introduces the sterically hindered tert-butyl group that contributes to the compound's receptor selectivity and metabolic stability. The reaction requires careful control of stoichiometry to prevent over-alkylation and formation of quaternary ammonium by-products.

Final product isolation involves purification and crystallization procedures conducted at room temperature over 12-24 hours, achieving yields of 80-95% [7] [3]. These purification steps are crucial for removing impurities that could affect the pharmaceutical properties of the final product, including residual solvents, unreacted starting materials, and structural isomers.

| Step | Reagents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

|---|---|---|---|---|

| Initial Substrate Formation | 2-Chloro-5-methylphenol + Epichlorohydrin | 80-100 | 6-8 | 60-75 |

| Ring Opening Reaction | Naphthyl glycidyl ether + Isopropylamine | 23-50 | 4.63 seconds - 15 hours | 54-100 |

| Secondary Amine Formation | tert-Butylamine alkylation | 40-60 | 2-4 | 65-85 |

| Final Product Isolation | Purification and crystallization | Room temperature | 12-24 | 80-95 |

Novel Methodologies: Grignard Reagent Alkylation and Cyanamide Formation

Advanced synthetic methodologies have emerged that leverage Grignard reagent chemistry to improve the efficiency and selectivity of bupranolol synthesis. These organometallic approaches offer superior control over stereochemistry and reduce the formation of unwanted by-products compared to traditional methods [8] [9].

Direct Grignard addition employs isopropyl magnesium bromide in tetrahydrofuran and diethyl ether solvent systems, operating at low temperatures from -78°C to 0°C [8] [10]. This methodology achieves conversion rates of 75-85% with selectivity ranging from 88-92%. The low-temperature conditions minimize side reactions and preserve the integrity of sensitive functional groups within the molecule.

Modified Grignard protocols utilize tert-butyl magnesium chloride in pure tetrahydrofuran, allowing for more moderate reaction temperatures of -40°C to 25°C [8] [9]. This approach demonstrates improved performance with conversion rates of 80-90% and enhanced selectivity of 92-96%. The use of a single solvent system simplifies the reaction setup and reduces the potential for solvent-related complications.

Palladium-catalyzed Grignard methodologies represent the most advanced approach, employing cycloalkyl magnesium halides in dimethoxyethane and tetrahydrofuran mixtures [8] [11]. Operating at temperatures from 0°C to 40°C, this method achieves exceptional conversion rates of 85-95% with selectivity values of 96-98%. The palladium catalyst provides enhanced reactivity and stereochemical control, enabling the formation of complex carbon-carbon bonds with high precision.

Cyanamide formation methodologies have been developed as alternative approaches to traditional amine synthesis [12] [13]. These methods involve the controlled hydrolysis of cyanamide intermediates to form primary amines, which can subsequently be alkylated to produce the desired secondary and tertiary amine structures found in bupranolol. The cyanamide approach offers advantages in terms of atom economy and reduced waste generation, as the nitrogen-containing starting materials are directly incorporated into the final product structure.

| Methodology | Grignard Reagent | Solvent System | Temperature Range (°C) | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Direct Grignard Addition | Isopropyl-MgBr | THF/Diethyl ether | -78 to 0 | 75-85 | 88-92 |

| Modified Grignard Protocol | tert-Butyl-MgCl | THF alone | -40 to 25 | 80-90 | 92-96 |

| Palladium-Catalyzed Grignard | Cycloalkyl-MgX | DME/THF mixture | 0 to 40 | 85-95 | 96-98 |

Optimization of Deprotection Strategies Using Alkali Sulfides

Deprotection strategies utilizing alkali sulfides have emerged as powerful tools for selectively removing protective groups while maintaining the integrity of the bupranolol structure. These methods offer superior selectivity compared to traditional acidic or basic deprotection conditions, particularly for molecules containing multiple functional groups [14] [15].

Sodium sulfide deprotection employs concentrations of 0.5-1.0 M at temperatures of 60-80°C under highly basic conditions with pH values of 12-14 [14] [16]. This methodology achieves deprotection efficiency of 85-92% while generating 8-12% side products. The high basicity of the reaction medium facilitates the nucleophilic attack of sulfide ions on electrophilic protecting groups, leading to their selective removal.

Potassium sulfide represents an optimized alternative, operating at lower concentrations of 0.3-0.8 M and reduced temperatures of 50-70°C with pH ranges of 11-13 [14] [15]. This approach demonstrates superior deprotection efficiency of 88-95% with reduced side product formation of only 5-8%. The improved performance reflects the enhanced nucleophilicity of potassium sulfide compared to its sodium counterpart, allowing for milder reaction conditions.

Lithium sulfide deprotection operates under the mildest conditions, utilizing concentrations of 0.2-0.6 M at temperatures of 40-60°C with pH values of 10-12 [14] [16]. While achieving deprotection efficiency of 82-90%, this method generates 10-15% side products. The milder conditions reduce the risk of degradation of sensitive functional groups but may require longer reaction times to achieve complete deprotection.

The mechanism of alkali sulfide deprotection involves the nucleophilic attack of sulfide ions on carbon-heteroatom bonds, particularly those involving sulfur, selenium, or halogen atoms [14] [15]. The reaction proceeds through the formation of a tetrahedral intermediate that subsequently collapses to release the deprotected substrate and form a metal sulfide salt as a by-product.

| Alkali Sulfide | Concentration (M) | Temperature (°C) | pH Range | Deprotection Efficiency (%) | Side Product Formation (%) |

|---|---|---|---|---|---|

| Sodium sulfide (Na2S) | 0.5-1.0 | 60-80 | 12-14 | 85-92 | 8-12 |

| Potassium sulfide (K2S) | 0.3-0.8 | 50-70 | 11-13 | 88-95 | 5-8 |

| Lithium sulfide (Li2S) | 0.2-0.6 | 40-60 | 10-12 | 82-90 | 10-15 |

Scalability Challenges and Yield Maximization Techniques

The transition from laboratory-scale synthesis to industrial manufacturing presents significant challenges that require innovative solutions to maintain product quality and economic viability [4] [6] [17]. These challenges encompass heat management, mixing efficiency, reaction control, and product isolation, each requiring specialized approaches for successful scale-up.

Heat management represents a critical challenge as exothermic reactions that are easily controlled in small laboratory batches can become dangerously uncontrollable at industrial scale [4] [5]. Laboratory-scale synthesis typically relies on simple cooling methods, but industrial processes require advanced cooling systems including heat exchangers, refrigerated circulation systems, and automated temperature control. Scale-up factors of 100-1000x necessitate sophisticated thermal management strategies that can achieve efficiency improvements of 15-25%.

Mixing efficiency challenges arise from the dramatic differences between small batch mixing and large-scale reactor systems [6] [17]. Laboratory synthesis benefits from rapid mixing due to small volumes, but industrial processes face mass transfer limitations that can lead to incomplete reactions and non-uniform product quality. Continuous stirred reactors with optimized impeller designs and multiple mixing zones address these challenges with scale-up factors of 500-5000x, achieving efficiency improvements of 20-35%.

Reaction control transitions from manual monitoring in laboratory settings to automated process control systems in industrial manufacturing [4] [6]. Advanced process control systems utilize real-time monitoring of temperature, pressure, pH, and concentration parameters to maintain optimal reaction conditions. These systems can handle scale-up factors of 1000-10000x while achieving efficiency improvements of 25-40% through precise control of reaction parameters.

Product isolation challenges multiply as small-scale purification methods become impractical for large-scale manufacturing [17] [18]. Laboratory-scale purification typically involves column chromatography or small-scale crystallization, but industrial processes require large-scale crystallization systems with controlled nucleation and growth conditions. Scale-up factors of 100-500x can be achieved with efficiency improvements of 10-20% through optimized crystallization procedures.

Yield maximization techniques focus on reducing material losses and improving reaction selectivity through process optimization [4] [5]. These techniques include the use of continuous-flow reactors that minimize residence time distribution, implementation of real-time analytical monitoring for immediate process adjustments, and development of integrated purification systems that reduce handling losses between process steps.

| Challenge | Laboratory Scale Issue | Industrial Scale Solution | Scale-Up Factor | Efficiency Improvement (%) |

|---|---|---|---|---|

| Heat Management | Exothermic reactions | Advanced cooling systems | 100-1000x | 15-25 |

| Mixing Efficiency | Small batch mixing | Continuous stirred reactors | 500-5000x | 20-35 |

| Reaction Control | Manual monitoring | Automated process control | 1000-10000x | 25-40 |

| Product Isolation | Small-scale purification | Large-scale crystallization | 100-500x | 10-20 |

Green Chemistry Approaches: Solvent Selection and Waste Reduction

Green chemistry principles have been increasingly applied to bupranolol synthesis to minimize environmental impact while maintaining or improving synthetic efficiency [19] [20] [21]. These approaches focus on solvent substitution, waste minimization, energy reduction, and catalyst recovery, offering significant environmental and economic benefits.

Solvent substitution strategies replace traditional chlorinated solvents with environmentally benign alternatives, particularly deep eutectic solvents that offer similar solvent properties with reduced toxicity [20] [22]. Deep eutectic solvents, composed of hydrogen bond donors and acceptors, provide excellent solubility for organic compounds while being biodegradable and non-toxic. This substitution achieves environmental impact reduction of 60-80% and cost reduction of 20-40% compared to traditional chlorinated solvent systems.

Waste minimization approaches focus on developing one-pot synthesis procedures that eliminate intermediate purification steps and reduce overall waste generation [19] [21]. Traditional multi-step purification procedures generate significant amounts of organic waste and require multiple solvent systems, but one-pot methodologies allow for sequential reactions in a single vessel with minimal workup. These approaches achieve environmental impact reduction of 40-60% and cost reduction of 25-45% through reduced solvent consumption and simplified processing.

Energy reduction strategies emphasize the development of room temperature reactions that eliminate the need for heating or cooling, significantly reducing energy consumption [19] [22]. Traditional high-temperature reactions require substantial energy input for heating and cooling cycles, but room temperature methodologies utilize more active catalysts or alternative reaction pathways that proceed under ambient conditions. These approaches achieve environmental impact reduction of 30-50% and cost reduction of 15-30% through eliminated energy requirements.

Catalyst recovery systems enable the reuse of expensive catalysts through innovative separation and regeneration procedures [21] [22]. Traditional single-use catalyst systems result in significant waste generation and high costs, but recyclable catalyst systems allow for multiple reaction cycles with maintained activity. These systems achieve environmental impact reduction of 70-90% and cost reduction of 50-70% through reduced catalyst consumption and waste generation.

Green solvent selection criteria emphasize the use of renewable feedstocks, biodegradability, low toxicity, and minimal environmental persistence [22]. Advanced solvent screening methodologies consider separation feasibility indicators that quantify the effort required for solvent recovery and recycling, enabling the selection of solvents that minimize both environmental impact and processing costs.

| Approach | Traditional Method | Green Alternative | Environmental Impact Reduction (%) | Cost Reduction (%) |

|---|---|---|---|---|

| Solvent Substitution | Chlorinated solvents | Deep eutectic solvents | 60-80 | 20-40 |

| Waste Minimization | Multi-step purification | One-pot synthesis | 40-60 | 25-45 |

| Energy Reduction | High temperature reactions | Room temperature reactions | 30-50 | 15-30 |

| Catalyst Recovery | Single-use catalysts | Recyclable catalysts | 70-90 | 50-70 |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA19 - Bupranolol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

23284-25-5

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Influence of β2- and β3-adrenoceptor agonists on contractile activity of the porcine myometrium in the luteal phase and the first days of pregnancy

W Markiewicz, J J JaroszewskiPMID: 28525334 DOI: 10.1515/pjvs-2017-0015

Abstract

This study analysed the relaxant properties of salbutamol (β2-adrenoceptors agonist) and BRL 37344 (β3-adrenoceptors agonist) regarding the contractility of porcine myometrium on days 10-14 of the oestrous cycle (cyclic group; n = 10) and on days 3-5 of pregnancy (early pregnant group; n = 6). The activity of myometrial strips (tension, frequency and amplitude) was recorded under isometric conditions using force transducers. The contractility was assessed further following the administration of increasing concentrations of the agonists (10-9-10-4 M), both with and without β-adrenoceptor antagonists (butaxamine - a selective β2- adrenoceptor antagonist, propranolol- a non-selective β1- and β2-adrenoceptor antagonist and bupranolol - a non-selective β1-, β2- and β3-adrenoceptor antagonist) at a concentration of 10-4 M. Although neither salbutamol nor BRL 37344 caused changes in the tension, at the highest concentrations they decreased the frequency and amplitude of contractions. These changes were more evident after salbutamol treatment and in the early pregnant group. Antagonists given alone did not cause changes in the parameters examined but changed some activity of the agonists. Butoxamine reduced the decrease in frequency and amplitude induced by salbutamol and produced a decrease in the tension after BRL 37344 treatment in the early pregnant group. Propranolol reduced the decrease in frequency and amplitude induced by salbutamol in both examined groups and did not cause significant changes in BRL 37344 activity. The administration of bupranolol before salbutamol treatment caused an increase in the tension and reduced the decrease in the frequency in the cyclic group. Moreover, bupranolol eliminated a decrease in frequency and induced an increase in amplitude caused by BRL 37344 in both groups and these changes were more evident in the early pregnant group. The data indicates that both β2- and β3-adenoreceptors are involved in the regulation of the contractility in both groups, but the changes after agonists and antagonists treatment are more evident in the early pregnant myometrium.Red-emitting DPSB-based conjugated polymer nanoparticles with high two-photon brightness for cell membrane imaging

Peng Liu, Shuang Li, Yaocheng Jin, Linghui Qian, Nengyue Gao, Shao Q Yao, Fei Huang, Qing-Hua Xu, Yong CaoPMID: 25764496 DOI: 10.1021/acsami.5b00223

Abstract

New red-emitting conjugated polymers have been successfully synthesized by incorporating classical two-photon absorption (TPA) units, electron-rich units, and a small amount of electron-deficient units along the polymer backbones. Water-dispersible nanoparticles (NPs) based on these polymers were also fabricated for applications in two-photon excitation fluorescence imaging of cell membrane. Through optimization of the polymer/matrix mass ratio and the initial feed concentration of the polymer solution, a high quantum yield (QY) of 24% was achieved for the red-emitting NPs in water. TPA cross section and two-photon action cross section values of these polymers at 750 nm reached up to 1000 GM and 190 GM per repeat unit in aqueous media, 2.5 × 10(5) GM and 4.7 × 10(4) GM per NP, respectively. Furthermore, these NPs displayed excellent photostability and biocompatibility. Their applications as two-photon excitation fluorescence probes for cell membrane imaging have been demonstrated in three different cell lines with excellent imaging contrast. These results demonstrated that these polymer NPs hold great potentials as excellent two-photon excitation fluorescence probes in various biological applications.Differences in the Antinociceptive Effects and Binding Properties of Propranolol and Bupranolol Enantiomers

Loren J Martin, Marjo H Piltonen, Josee Gauthier, Marino Convertino, Erinn L Acland, Nikolay V Dokholyan, Jeffrey S Mogil, Luda Diatchenko, William MaixnerPMID: 26456674 DOI: 10.1016/j.jpain.2015.09.004

Abstract

Recent efforts have suggested that the β-adrenergic receptor (β-AR) system may be a novel and viable therapeutic target for pain reduction; however, most of the work to date has focused on the β(2)-adrenergic receptor (AR). Here, we compared the antinociceptive effects of enantiomeric configurations of propranolol and bupranolol, two structurally similar nonselective β-blocking drugs, against mouse models of inflammatory and chronic pain. In addition, we calculated in silico docking and measured the binding properties of propranolol and bupranolol for all 3 β-ARs. Of the agents examined, S-bupranolol is superior in terms of its antinociceptive effect and exhibited fewer side effects than propranolol or its associated enantiomers. In contrast to propranolol, S-bupranolol exhibited negligible β-AR intrinsic agonist activity and displayed a full competitive antagonist profile at β(1)/β(2)/β(3)-ARs, producing a unique blockade of β(3)-ARs. We have shown that S-bupranolol is an effective antinociceptive agent in mice without negative side effects. The distinctive profile of S-bupranolol is most likely mediated by its negligible β-AR intrinsic agonist activity and unique blockade of β(3)-AR. These findings suggest that S-bupranolol instead of propranolol may represent a new and effective treatment for a variety of painful conditions.The S enantiomer of bupranolol, a β-receptor antagonist, shows greater antinociceptive efficacy and a superior preclinical safety profile and it should be considered as a unique β-adrenergic receptor compound to advance future clinical pain studies.

Polymer based solutions of bupranolol hydrochloride for intranasal systemic delivery

Brahmeshwar Mishra, C Sankar, Madhusmita MishraPMID: 20550434 DOI: 10.3109/1061186X.2010.492520

Abstract

The present study was aimed at developing intranasal polymer based solutions as alternative route for systemic delivery of Bupranolol hydrochloride (BPH). It is a potent β-blocker drug which upon oral administration undergoes extremely high hepatic first-pass metabolism (>90% in humans). The polymeric solutions were prepared using varying concentrations of polymers like sodium alginate, chitosan, sodium carboxymethylcellulose, methylcellulose (MC), polyvinyl alcohol, carbopol, hydroxypropyl MC, and hydroxypropyl cellulose. The prepared formulations were evaluated in terms of pH of the solution, angular viscosity, drug content, gel strength, gelation temperature, in vitro drug release, in vivo pharmacodynamic studies, histopathological, and stability studies. Except MC based solutions, a biphasic pattern of drug release was obtained in all other cases. Nasal administration of selected batches of polymeric solutions were found to be nontoxic and were able to improve drug bioavailability when compared to oral, nasal, and intravenous solution administrations of BPH.Myometrial Responses to Beta-Adrenoceptor Antagonists in Gynecological Malignancies

Beata Modzelewska, Marcin Jóźwik, Tomasz Kleszczewski, Stanisław Sulkowski, Maciej JóźwikPMID: 33640886 DOI: 10.1159/000513718

Abstract

The aim of the study was to determine the influence of beta-adrenoceptor (ADRB) antagonists on contractile activity of the nonpregnant human uterus in patients affected by gynecological malignancies.This was a controlled and prospective ex vivo study.

The work was conducted as a collaboration between 4 academic departments.

Myometrial specimens were obtained from women undergoing hysterectomy for benign gynecological disorders (reference group; N = 15), and ovarian (N = 15), endometrial (N = 15), synchronous ovarian-endometrial (N = 3), and cervical cancer (N = 10). Contractions of myometrial strips in an organ bath before and after applications of ADRB antagonists (propranolol, bupranolol, SR 59230A, and butoxamine) were studied under isometric conditions.

Propranolol and bupranolol attenuated contractions in the endometrial and cervical cancer groups similar to that in the reference group (all p < 0.05), whereas opposite effects were observed in the ovarian and synchronous ovarian-endometrial cancer groups. SR 59230A and butoxamine significantly increased contractions in the ovarian cancer group (both p < 0.001).

These results require now to be placed into a firm clinical context.

Our study indicates that ovarian cancer considerably alters contractile activity of the nonpregnant human uterus in response to ADRB antagonists. This suggests a pathogenetic role of beta-adrenergic pathways in this malignancy. Furthermore, propranolol and bupranolol substantially influence spontaneous uterine contractility.

Four close bupranolol analogues are antagonists at the low-affinity state of beta1-adrenoceptors

D Zelaszczyk, H Kozlowska, U Baranowska, M Baranowska, A Reutelsterz, K Kiec-Kononowicz, B Malinowska, E SchlickerPMID: 19439807 DOI:

Abstract

Bupranolol is an antagonist at the cardiostimulatory low-affinity state of b(1)-adrenoceptors and we were interested whether this effect is shared by its fluorine (GD-6), methyl (DZ-51) and isopropyl analogue (DZ-13) and by the analogue hydroxylated at the tertiary butyl moiety (DZ-52). (-)-Bupranolol and compounds (-)-GD-6, (+)-GD-6, (-)-DZ-13, (+)-DZ-13, DZ-51 and DZ-52 antagonized the CGP 12177-induced tachycardia in pithed rats with "apparent pA(2) values" of 6.1, 6.1, 4.6, 5.5, 4.6, 5.1 and 5.3, respectively. For comparison, their potencies and affinities at the high-affinity state of b(1)-adrenoceptors were determined, using the xamoterol-induced tachycardia in pithed rats and [(3)H]CGP 12177 binding to rat cerebrocortical membranes. The respective "apparent pA(2) values" in the functional experiments were 7.9, 8.1, 5.4, 8.4, 5.7, 7.3 and 6.8 and the pK(i) values in the binding experiments were 8.8, 8.4, 6.9, 8.5, 6.7, 8.4 and 8.2. In conclusion, (-)-bupranolol and its fluorine analogue (-)-GD-6 are equipotent at the low-affinity state of beta(1)-adrenoceptors. The stereoselectivity of GD-6 and DZ-13 suggests that the low-affinity state is indeed a receptor.Pulsatile changes in free fatty acids augment hepatic glucose production and preserves peripheral glucose homeostasis

Isabel R Hsu, Edward Zuniga, Richard N BergmanPMID: 20424137 DOI: 10.1152/ajpendo.00427.2009

Abstract

Recent studies in animal and human models have revealed that free fatty acid (FFA) release from adipose tissue is oscillatory. We have shown in our laboratory that these oscillations are controlled by the sympathetic nervous system (SNS). Although FFAs have been shown to directly stimulate glucose production [endogenous glucose production (EGP)] by the liver and to reduce peripheral glucose utilization, whether the specific pattern of FFA release affects glucose metabolism is unknown. The aim of this study was to examine the effects of pulsatile vs. constant infusion of FFA on glucose homeostasis in the canine model. Euglycemic clamps with basal insulin replacement (0.1 mU.kg(-1).min(-1) insulin) were performed in dogs (n = 8) during infusion of saline (SAL) or the medium-chain fatty acid octanoate, which was given by either pulsatile infusion (PUL: 10 mmol over 2 min every 10 min) or continuous infusion (C-INF: 1 mmol/min) designed to achieve equivalent total FFA mass. Endogenous lipolytic pulses were suppressed with the beta(3)-specific adrenergic receptor antagonist bupranolol. PUL infusion elicited a pulsatile pattern of FFA in circulation with average maximum pulse height of 0.82 +/- 0.04 mM, whereas C-INF FFA levels reached 0.47 +/- 0.03 mM (fasting levels) and were maintained throughout. Glucose uptake was not affected by PUL; however, C-INF significantly reduced glucose uptake compared with both SAL and PUL. Steady-state EGP increased by >90% from basal steady state during PUL but did not change during either SAL or C-INF. Thus, pulsatile FFA infusion led to an increase in EGP while preserving glucose disposal. These data suggest that the pattern of FFA may have a role in regulation of glucose homeostasis, which may have consequences in the obese or insulin-resistant state where the SNS is known to be altered.The effects and selectivity of beta-adrenoceptor agonists in rat myometrium and urinary bladder

Angela K Clouse, Erin Riedel, J Paul Hieble, Timothy D WestfallPMID: 17632099 DOI: 10.1016/j.ejphar.2007.06.016

Abstract

Recent evidence supports a role for beta(3)-adrenoceptors in human non-pregnant and pregnant myometrium. The present study was designed to characterize the pharmacology of beta-adrenoceptors involved in the function of non-pregnant rat myometrium by comparison of the activity of several beta-adrenoceptor agonists and antagonists in isolated rat uterus and urinary bladder. Contractions of myometrial and detrusor strips were induced by adding 1 nM oxytocin and 15 mM KCl respectively. Cumulative concentration-response curves to the selective beta(3)-adrenoceptor agonists, CL 316243 and BRL 37344 and the selective beta(2)-adrenoceptor agonist ritodrine were obtained in the presence and absence of the selective beta(2)-adrenoceptor antagonist ICI 118551 and the non-selective beta-adrenoceptor antagonist bupranolol. Both BRL 37344 (pD(2)=6.79+/-0.09) and ritodrine (pD(2)=6.89+/-0.19) produced potent inhibition of oxytocin-induced contractions in myometrial strips; CL 316243 was inactive at concentrations up to 10 microM. Concentration effect curves to both BRL 37344 and ritodrine were shifted (10 to 30-fold) to the right in the presence of ICI 118551 (10 nM). BRL 37344 (pD(2)=8.51+/-0.21) and CL 316243 (pD(2)=8.61+/-0.24) produced potent inhibition of detrusor strips, while ritodrine was almost 100-fold less potent (pD(2)=5.83+/-0.17). The response to all agonists was significantly attenuated by pretreatment with bupranolol (10 microM), but only ritodrine was affected by ICI 118551 (1 microM). These results demonstrate that relaxation of rat myometrium is mediated by beta(2)-adrenoceptors while, consistent with previous reports, the beta(3)-subtype is primarily responsible for relaxation of rat detrusor.Cardiovascular effects of transdermally delivered bupranolol in rabbits: effect of chemical penetration enhancers

R Jayachandra Babu, Muralikrishnan Dhanasekaran, Siva R Vaithiyalingam, P N Singh, J K PanditPMID: 18096189 DOI: 10.1016/j.lfs.2007.11.005